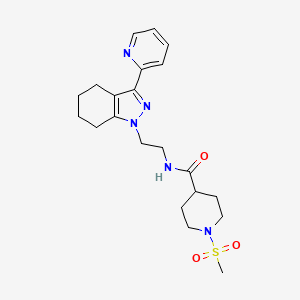
1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide is a highly specialized compound that holds significance in various scientific fields. This compound exhibits a complex structure with multiple functional groups, making it an interesting subject for research in organic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps:
Starting Material Preparation: : The synthesis begins with the preparation of intermediates such as 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
Coupling Reactions: : The key steps involve coupling the piperidine ring with the indazole intermediate under controlled conditions.
Sulfonylation: : The methylsulfonyl group is introduced through a sulfonylation reaction using reagents like methanesulfonyl chloride.
Final Assembly: : The final compound is assembled through amide bond formation, typically using coupling reagents like EDC or DCC.
Industrial Production Methods: For industrial-scale production, optimized routes involving high-yielding steps and minimal purification stages are preferred. Catalysts and automated reactors may be used to enhance efficiency and scalability.
化学反应分析
1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide undergoes a variety of chemical reactions:
Types of Reactions:Oxidation: : The compound can be oxidized to introduce further functional groups.
Reduction: : Reductive conditions can be used to manipulate the structure, potentially modifying the piperidine ring or other moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed on the indazole or pyridine rings.
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: : Halogenated compounds or strong acids for substitution reactions.
Major Products Formed: The products of these reactions vary depending on the conditions, but often include derivatives with modified functional groups, which can further alter the compound's properties and applications.
科学研究应用
1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide has a broad range of applications:
Chemistry:Used as a starting material for synthesizing other complex molecules.
Acts as a catalyst or reagent in various organic synthesis reactions.
Investigated for its potential as a biochemical probe.
Used in studies involving molecular interactions and binding assays.
Explored for its pharmacological properties, including potential therapeutic effects.
Studied for its interactions with specific biological targets.
Employed in the development of advanced materials.
Used in the synthesis of specialty chemicals and polymers.
作用机制
The compound exerts its effects through interactions at the molecular level:
Molecular Targets and Pathways:Binds to specific receptors or enzymes, influencing their activity.
Modulates signaling pathways involved in various cellular processes.
相似化合物的比较
Similar Compounds:
1-(Methanesulfonyl)-N-(2-(3-(pyridin-2-yl)-5,6,7,8-tetrahydroindazol-1-yl)ethyl)piperidine-4-carboxamide
1-(Ethylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide
1-(Methylsulfonyl)-N-(2-(2,3-dihydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide
Unique Characteristics: Compared to similar compounds, 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide stands out due to its specific structural features and the presence of the methylsulfonyl group, which can influence its reactivity and biological activity.
生物活性
The compound 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
Research indicates that this compound may act through various biological pathways, including:
- Inhibition of specific enzymes : The presence of the piperidine and indazole moieties suggests potential interactions with enzyme active sites.
- Receptor modulation : The pyridine ring may facilitate binding to neurotransmitter receptors, potentially influencing synaptic transmission.
Anticancer Activity
Studies have shown that compounds with similar structural frameworks exhibit anticancer properties. For instance:
- Case Study 1 : A derivative of the indazole framework demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway .
Anti-inflammatory Effects
The methylsulfonyl group is known for its anti-inflammatory properties. Research indicates:
- Case Study 2 : In a model of acute inflammation, administration of related sulfonamide compounds resulted in reduced edema and inflammatory cytokine levels . This suggests that our compound may exhibit similar effects.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity:
- Case Study 3 : A related compound showed effectiveness against Gram-positive bacteria, indicating that the piperidine structure could enhance membrane permeability in bacterial cells .
Research Findings
属性
IUPAC Name |
1-methylsulfonyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-30(28,29)25-13-9-16(10-14-25)21(27)23-12-15-26-19-8-3-2-6-17(19)20(24-26)18-7-4-5-11-22-18/h4-5,7,11,16H,2-3,6,8-10,12-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWREWGRRJVDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














